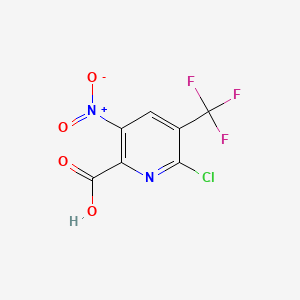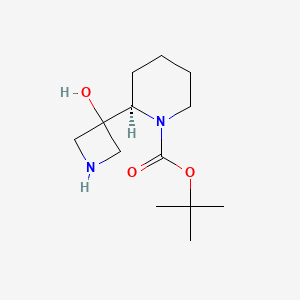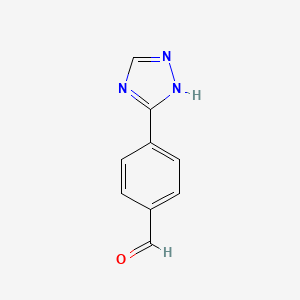
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a picolinic acid core. The molecular formula of this compound is C7H2ClF3N2O4, and it has a molecular weight of 270.55 g/mol . The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of picolinic acid, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 6-Chloro-3-amino-5-(trifluoromethyl)picolinic acid.
Substitution: 6-Substituted-3-nitro-5-(trifluoromethyl)picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the chloro and nitro groups.
3-Chloro-5-(trifluoromethyl)picolinic acid: Similar structure but lacks the nitro group.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but lacks the chloro and nitro groups.
Uniqueness
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the picolinic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H2ClF3N2O4 |
|---|---|
Molekulargewicht |
270.55 g/mol |
IUPAC-Name |
6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-5-2(7(9,10)11)1-3(13(16)17)4(12-5)6(14)15/h1H,(H,14,15) |
InChI-Schlüssel |
RPUXBHZEVJHCGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)


